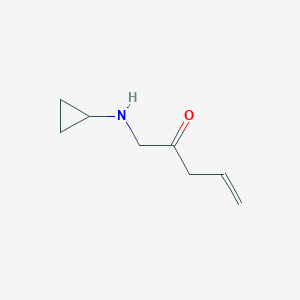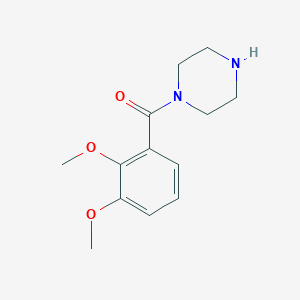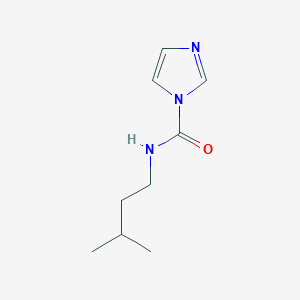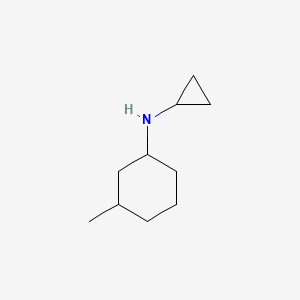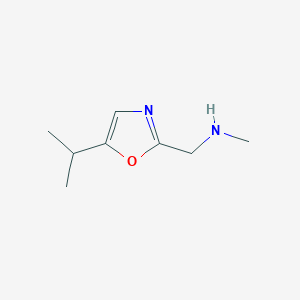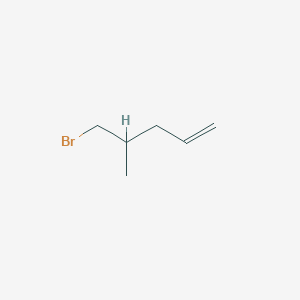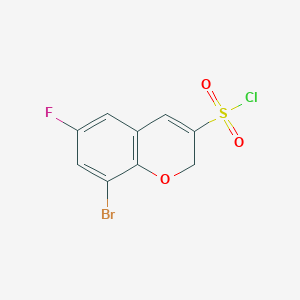
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-fluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards .
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Reducing Agents: For potential reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamide and sulfonate derivatives, depending on the specific nucleophiles and reaction conditions used .
Scientific Research Applications
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride
- 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
- 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride
Uniqueness
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the chromene ring, which can influence its reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C9H5BrClFO3S |
|---|---|
Molecular Weight |
327.55 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClFO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2 |
InChI Key |
FPVFETMNKNPKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



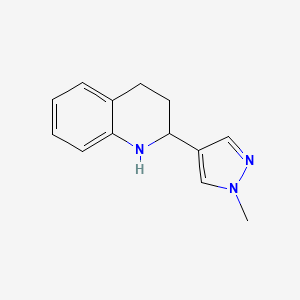
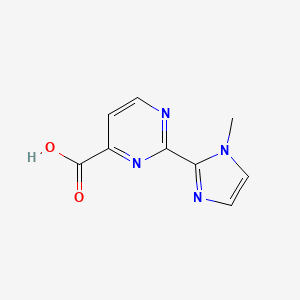
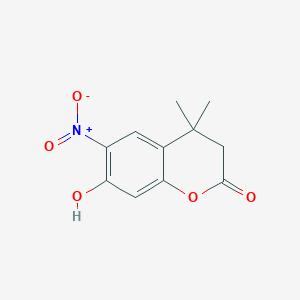
![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
